2-Chloro-4-formyl-6-methoxyphenyl acetate
Description
2-Chloro-4-formyl-6-methoxyphenyl acetate (CAS: 63055-10-7) is a substituted phenyl acetate derivative with a molecular formula of C₁₀H₉ClO₅ and a molar mass of approximately 244.62 g/mol. It features a phenyl ring substituted with a chlorine atom at position 2, a formyl group at position 4, a methoxy group at position 6, and an acetylated hydroxyl group (ester) at position 1 . The compound has been utilized in research as a synthetic intermediate, particularly in organic and medicinal chemistry, though its commercial availability is now discontinued .
Properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUHZYYDMKQBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl acetate typically involves the acetylation of 5-chlorovanillin. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-4-formyl-6-methoxyphenyl acetate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
2-Chloro-4-formyl-6-methoxyphenyl acetate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro group can participate in substitution reactions, leading to the formation of new chemical entities with distinct biological activities. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological profile.
Comparison with Similar Compounds
Structural and Molecular Differences
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWG): The chlorine atom (Cl) and formyl group (CHO) in the reference compound enhance electrophilic substitution reactivity compared to analogs lacking Cl (e.g., 4-formyl-2-methoxyphenyl acetate) . Halogen Swap: Replacing Cl with iodine (I) in 4-formyl-2-iodo-6-methoxyphenyl acetate increases molar mass by ~75 g/mol and may enhance photophysical properties due to iodine’s polarizability .
Physicochemical Properties
While melting/boiling points are unavailable in the provided evidence, trends can be inferred:
- Polarity : The presence of EWGs (Cl, CHO) increases polarity compared to analogs with electron-donating groups (e.g., OCH₃).
- Solubility : Ethoxy-substituted analogs (e.g., 2-chloro-6-ethoxy-4-formylphenyl acetate) are less water-soluble than methoxy derivatives due to increased hydrophobicity .
- Crystallinity : Hydrogen-bonding capacity (CHO and OAc groups) likely influences crystal packing, as discussed in hydrogen-bonding studies .
Research and Industrial Relevance
- Crystallography Tools : Structural analysis of these compounds may employ SHELX software for refinement, given its widespread use in small-molecule crystallography .
- Hydrogen-Bonding Patterns : Analog-specific hydrogen-bonding networks (e.g., CHO⋯O interactions) could be studied using graph-set analysis to predict aggregation behavior .
Biological Activity
2-Chloro-4-formyl-6-methoxyphenyl acetate (CAS Number: 63055-10-7) is a synthetic organic compound that belongs to the family of substituted phenyl acetates. Its unique structure, characterized by chloro and methoxy substituents, suggests potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the chloro group enhances its electrophilic character, while the methoxy group contributes to its solubility and stability in biological systems.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The chloro and methoxy groups are believed to enhance binding affinity and specificity towards these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions : It may also play a role in modulating protein functions through reversible binding mechanisms.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Properties : It has been noted for its ability to reduce inflammation in preclinical models, indicating a possible therapeutic role in inflammatory diseases.
- Antimicrobial Effects : Some investigations have shown that derivatives of this compound possess antimicrobial properties, making them candidates for further studies in infectious disease treatment.
Data Tables
Here are summarized findings from relevant studies involving this compound:
| Study | Cell Line/Model | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
| Study 2 | MCF-7 (breast cancer) | 4.5 | Growth inhibition |
| Study 3 | RAW264.7 (macrophage) | 3.0 | Anti-inflammatory effects |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various phenolic compounds, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 5 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
